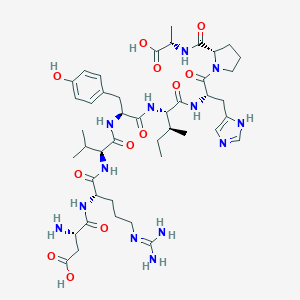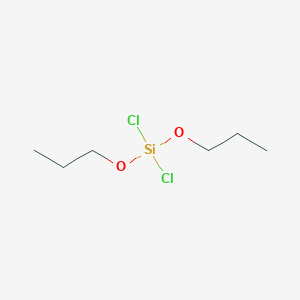
Piperazine, 1,4-diacetyl-
Descripción general
Descripción
“Piperazine, 1,4-diacetyl-” is an organic compound with the molecular formula C8H14N2O2 . It is also known by other names such as 1,1’- (Piperazine-1,4-diyl)diethanone and 1,4-Diacetylpiperazine . The molecular weight of this compound is 170.21 g/mol .
Molecular Structure Analysis
The molecular structure of “Piperazine, 1,4-diacetyl-” includes a six-membered ring containing two nitrogen atoms and four carbon atoms . The InChI representation of the molecule is InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “Piperazine, 1,4-diacetyl-” are not detailed in the retrieved resources, piperazine compounds in general have been studied for their reactivity . For instance, piperazine can be determined in its formulations using the gravimetric method with 2,4,6-trinitrophenol (picric acid) .
Physical And Chemical Properties Analysis
“Piperazine, 1,4-diacetyl-” has a molecular weight of 170.21 g/mol . It has a computed XLogP3-AA value of -1, indicating its relative hydrophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Precursor for Novel Mono- and Bis[thienopyridines]
1,1’-(Piperazine-1,4-diyl)diethanone has been used as a versatile precursor for the synthesis of novel mono- and bis[thienopyridines]. These compounds have been synthesized by treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives .
Anticancer Applications
Thieno[2,3-b]pyridine derivatives, which can be synthesized using 1,1’-(Piperazine-1,4-diyl)diethanone, have shown diverse pharmacological activities, including anticancer properties .
Antiviral Applications
Thieno[2,3-b]pyridine derivatives have also demonstrated antiviral properties . This suggests that 1,1’-(Piperazine-1,4-diyl)diethanone could potentially be used in the development of antiviral drugs.
Anti-inflammatory Applications
Thieno[2,3-b]pyridine derivatives have shown anti-inflammatory properties . This indicates that 1,1’-(Piperazine-1,4-diyl)diethanone could be used in the development of anti-inflammatory drugs.
Antimicrobial Applications
In vitro studies have indicated that 1,1’-(Piperazine-1,4-diyl)diethanone is active against several bacteria, including Staphylococcus aureus, Bacillus Sublitis, Salmonella typhi, and Streptococcus pneumonae .
Antimalarial Applications
The piperazine scaffold, which is a fundamental structural feature of 1,1’-(Piperazine-1,4-diyl)diethanone, has been reported to exhibit antimalarial properties .
Antidiabetic Applications
Thieno[2,3-b]pyridine derivatives have shown antidiabetic properties . This suggests that 1,1’-(Piperazine-1,4-diyl)diethanone could potentially be used in the development of antidiabetic drugs.
Osteogenic Antiproliferative Activity
Thieno[2,3-b]pyridine derivatives have demonstrated osteogenic antiproliferative activity . This indicates that 1,1’-(Piperazine-1,4-diyl)diethanone could be used in the development of drugs for bone-related diseases.
Safety And Hazards
The safety data sheet for piperazine compounds indicates that they can cause severe skin burns and eye damage, respiratory irritation, and allergic skin reactions . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled . They are suspected of damaging fertility and the unborn child .
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBICYRKOTWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172352 | |
| Record name | Piperazine, 1,4-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1,4-diacetyl- | |
CAS RN |
18940-57-3 | |
| Record name | 1,1′-(1,4-Piperazinediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diacetylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18940-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 18940-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1,4-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diacetylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)





![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)





![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)